2-amino-2-(2,4-dimethoxyphenyl)acetonitrile
Description
2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile (CAS: 785767-37-5) is an organonitrile derivative featuring a phenyl ring substituted with two methoxy groups at the 2- and 4-positions and an amino-acetonitrile moiety. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol . The compound’s structure combines electron-donating methoxy groups with a polar nitrile group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKGQQKLQZERIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Organic Chemistry: Synthesis Intermediate
One of the primary applications of 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile is as an intermediate in the synthesis of various organic compounds. It can participate in numerous chemical reactions:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The nitrile group can be reduced to yield primary amines.
- Substitution Reactions : The methoxy groups can undergo nucleophilic substitution reactions.
Pharmaceutical Chemistry
The compound serves as a building block for synthesizing biologically active molecules. Its structural features allow for modifications that can enhance pharmacological activity. For instance:
- It can be transformed into derivatives that may exhibit specific biological activities, such as anti-inflammatory or analgesic effects.
- The compound's ability to form hydrogen bonds makes it a candidate for drug design targeting specific receptors in biological systems.
Dyes and Pigments Production
In industrial applications, this compound is utilized in the production of dyes and pigments . Its chemical structure contributes to the color properties of various dyes used in textiles and other materials.
Biological Buffers
The hydrochloride form of this compound is used as an organic buffer in biochemical applications. Buffers are essential for maintaining pH stability during biochemical reactions, making this compound valuable in laboratory settings .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in research:
- Case Study 1 : A study demonstrated its potential as a precursor for synthesizing novel anti-cancer agents. By modifying the amino and methoxy groups, researchers were able to create compounds that showed promising cytotoxicity against various cancer cell lines.
- Case Study 2 : In another investigation focused on organic synthesis, this compound was employed to develop a series of substituted phenylacetonitriles that exhibited enhanced reactivity and selectivity in further chemical transformations.
Mechanism of Action
The mechanism of action of 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Electronic Effects :
- Methoxy groups (electron-donating) increase electron density on the phenyl ring, favoring nucleophilic aromatic substitution.
- Chloro and difluoromethoxy groups (electron-withdrawing) deactivate the ring, directing reactivity toward electrophilic pathways .
Physicochemical Properties
*LogP estimated using fragment-based methods.
Key Observations :
Yield Comparison :
- Dichlorophenyl derivatives often achieve higher yields (>85%) due to the stability of halogenated intermediates .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile (CAS No. 785767-37-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The structure of this compound features an amino group and a nitrile functional group attached to a dimethoxyphenyl moiety. This unique configuration may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines indicate possible cytotoxicity.
- Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from oxidative stress.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various cellular pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signal Transduction Pathways : It could affect pathways related to inflammation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated modest activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Anticancer Studies
In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The compound was shown to induce apoptosis in cancer cells while sparing normal cells, indicating a selective toxicity profile .
Neuroprotective Effects
Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress-induced damage. This neuroprotective effect suggests potential applications in treating neurodegenerative diseases .
Case Studies
- Cell Line Studies : In a series of experiments using human cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, particularly in lines expressing mutant oncogenes .
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
